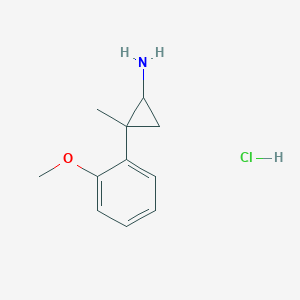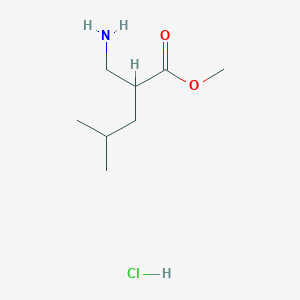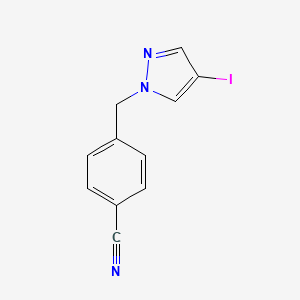
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile
Übersicht
Beschreibung
The compound “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” is a complex organic molecule that contains an iodopyrazole group attached to a benzonitrile group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms. Benzonitrile is an aromatic organic compound with a cyano group (-C≡N) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” would likely involve a benzene ring (from the benzonitrile group) connected to a pyrazole ring (from the iodopyrazole group) via a methylene (-CH2-) bridge .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other functional groups . The specific reactions that “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” might undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” would depend on its specific structure. Pyrazoles generally have weak basicity, while benzonitriles are polar due to the cyano group .Wissenschaftliche Forschungsanwendungen
Novel Inhibitors Synthesis
One significant application of derivatives similar to 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is in the development of orally available inhibitors for treating HCV (Hepatitis C Virus) infections. Chemical optimization of related structures has led to compounds with significantly increased antiviral activity, indicating the potential of these derivatives in therapeutic applications (Jiang et al., 2020).
Iodination Method Development
Research has also focused on developing methods for the regioselective iodination of pyrazoles, which is crucial for preparing 4-iodopyrazoles, including those with electron-withdrawing substituents. This method is significant for the synthesis of compounds like 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile, providing a foundation for further chemical transformations (Rodríguez-Franco et al., 2001).
Luminescent Materials Development
Compounds structurally related to 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile have been utilized in the synthesis of luminescent materials. A study describes the synthesis and characterization of ruthenium polypyridyl complexes containing similar ligands, highlighting their potential in electrochemiluminescent devices due to good luminescence efficiency (Stagni et al., 2006).
High Voltage Lithium Ion Battery Improvement
Another application involves the use of benzonitrile derivatives in improving the cyclic stability of high voltage lithium ion batteries. A specific derivative demonstrated significant improvement in battery performance, showcasing the role of benzonitrile compounds in enhancing energy storage technologies (Huang et al., 2014).
Antimicrobial Activity Exploration
Furthermore, benzonitrile derivatives have been explored for their antimicrobial properties. Synthesis and characterization of novel compounds with benzonitrile frameworks have shown promising antimycobacterial activity, indicating the potential of these compounds in combating infectious diseases (Patel et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPRMQMZMOEOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)
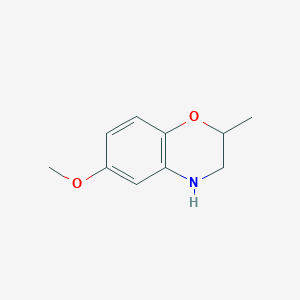
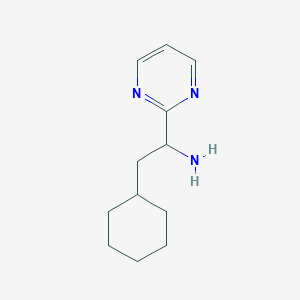
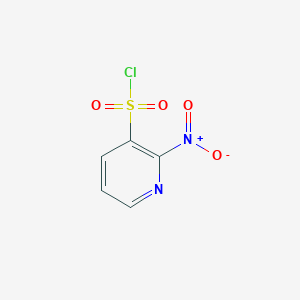
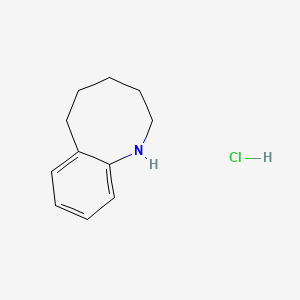
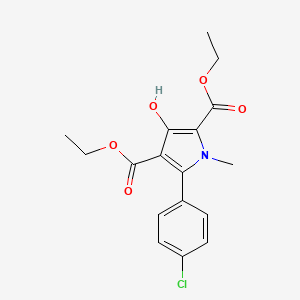
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)
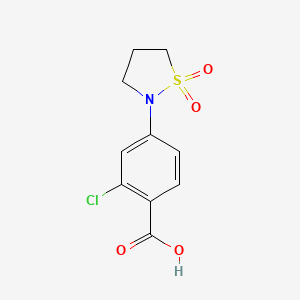
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)
